FIPI

説明

This compound is a complex organic molecule with the molecular formula C21H22F2N4O2 . It contains functional groups such as fluoro, amide, and indole . It has been found to show the best overall profile in terms of potency for the VEGF-R2 and PDGF-Rbeta tyrosine kinase at biochemical and cellular levels .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves complex organic reactions. For instance, the synthesis of similar 1H-Benzo[d]imidazole based compounds has been reported, which involved a hit to lead process to fine-tune the potency of a previously reported inhibitor .Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a large number of atoms and several functional groups. The InChI string for this compound isInChI=1S/C21H22F2N4O2/c22-15-3-1-14 (2-4-15)20 (28)24-9-12-26-10-7-17 (8-11-26)27-19-6-5-16 (23)13-18 (19)25-21 (27)29/h1-6,13,17H,7-12H2, (H,24,28) (H,25,29) . This provides a complete description of the molecule, including the positions of all atoms and the connectivity between them . Physical And Chemical Properties Analysis

The compound has a molecular weight of 400.4 g/mol . It has a XLogP3 value of 3.1, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The topological polar surface area is 64.7 Ų . The heavy atom count is 29 .科学的研究の応用

ホスホリパーゼD阻害

FIPIは、強力で選択的なホスホリパーゼD阻害剤です . This compoundは、サブナノモル濃度でin vivoでのPA産生を急速に阻害します . この阻害は、細胞の広がりを変化させ、ケモタキシスを阻害することができます .

細胞毒性に対する保護

this compoundは、水銀誘発性脂質シグナル伝達を弱め、大動脈内皮細胞の細胞毒性から保護することが示されています .

抗転移

this compoundは、自己免疫疾患や癌転移に対する治療の可能性を秘めています . 研究によると、this compoundを含むリポソームは、抗腫瘍薬ドキソルビシンと機能性賦形剤D-α-トコフェリル酸コハク酸(α-TOS)とともに、高転移性乳癌MDA-MB-231細胞の運動性、移動性、浸潤性を大幅に阻害することが示されました .

細胞の広がり

this compoundは、細胞の広がりを変化させることが発見されています . これは、細胞移動や組織工学の研究において重要な意味を持つ可能性があります。

ケモタキシス阻害

this compoundは、化学物質の刺激に応答して生物が移動するケモタキシスを阻害します . これは、細胞移動や免疫応答の研究に役立つ可能性があります。

薬物送達システム

this compoundは、薬物送達のためのリポソームの調製に使用されてきました . これらのリポソームは、他の薬物と共負荷して標的送達を行うことができ、治療の効果を高め、副作用を軽減する可能性があります。

作用機序

Target of Action

FIPI is an effective and selective inhibitor of phospholipase D (PLD) . PLD is a key enzyme involved in the remodeling of phospholipids in the cell membrane and has been implicated in many physiological and pathological processes .

Mode of Action

This compound interacts with its targets, PLD1 and PLD2, inhibiting their activity . It has been shown to bind to the HKD of PLD, a crucial region for the enzyme’s activity . This interaction results in a significant reduction in PLD activity, which in turn affects various cellular processes .

Biochemical Pathways

This compound’s inhibition of PLD affects several biochemical pathways. One of the most significant is the PLC-γ1 signaling pathway , which plays a crucial role in the release of calcium from intracellular stores, a process mandatory for several cellular processes, including cell migration . By inhibiting PLD, this compound disrupts the production of phosphatidic acid (PA), a product of PLD activity, which can activate PLC-γ1 in a phosphotyrosine kinase (PTK)-independent manner .

Result of Action

This compound’s inhibition of PLD has several molecular and cellular effects. It has been shown to significantly impair EGF-induced calcium release in human breast cancer cells . Additionally, it inhibits PLD regulation of F-actin cytoskeleton reorganization, cell spreading, and chemotaxis . These effects indicate this compound’s potential utility for research into autoimmunity and cancer metastasis .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other proteins such as Grb2 and Ras can affect the action of this compound. Grb2 has been found to positively regulate PLD2, while Ras has a negative effect on PLD2 . These interactions can influence the effectiveness of this compound’s inhibition of PLD.

特性

IUPAC Name |

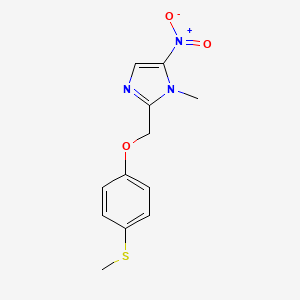

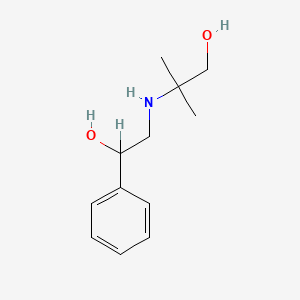

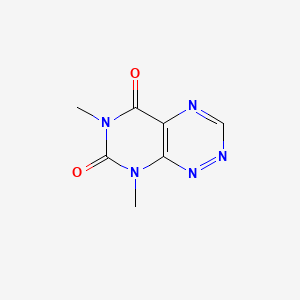

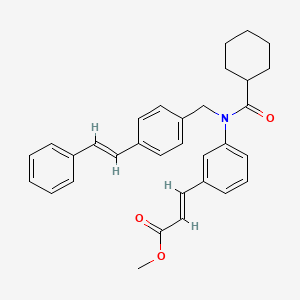

5-fluoro-N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5O2/c24-16-5-6-18-15(13-16)14-20(26-18)22(30)25-9-12-28-10-7-17(8-11-28)29-21-4-2-1-3-19(21)27-23(29)31/h1-6,13-14,17,26H,7-12H2,(H,25,30)(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHABRXRGDLASIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=C(N4)C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587488 | |

| Record name | 5-Fluoro-N-{2-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]ethyl}-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

939055-18-2 | |

| Record name | 5-Fluoro-N-{2-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]ethyl}-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate](/img/structure/B1672615.png)